molecular formula C23H20N4O4 B2947248 N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105250-00-7

N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No.: B2947248
CAS No.: 1105250-00-7
M. Wt: 416.437
InChI Key: KTCOSCKLUGJZNT-UHFFFAOYSA-N
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Description

This compound features an acetamide core linked to a 4-ethoxyphenyl group and a pyridin-2-one ring substituted with a 3-phenyl-1,2,4-oxadiazole moiety. The ethoxy group enhances lipophilicity, while the oxadiazole and pyridinone rings contribute to hydrogen bonding and π-π interactions, making it a candidate for pharmacological studies. Its structural complexity, however, introduces challenges in synthesis and isomerism, as seen in related compounds .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-2-30-18-12-10-17(11-13-18)24-20(28)15-27-14-6-9-19(23(27)29)22-25-21(26-31-22)16-7-4-3-5-8-16/h3-14H,2,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCOSCKLUGJZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide, with the CAS number 1105250-00-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC23H20N4O4
Molecular Weight416.4 g/mol
StructureStructure

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For instance, heterocyclic derivatives containing oxadiazole rings have shown effectiveness against various viral strains.

In a comparative study of heterocyclic compounds, it was noted that certain derivatives demonstrated inhibition of viruses like HSV (Herpes Simplex Virus), with some achieving over 90% inhibition at specific concentrations (50 μM) while maintaining low cytotoxicity (CC50 values around 600 μM) . This suggests that the oxadiazole moiety may enhance the antiviral efficacy of the compound.

The proposed mechanism of action for compounds with similar structures typically involves interference with viral replication processes. Specifically, they may inhibit key enzymes or viral proteins necessary for replication. For example, studies on related oxadiazole compounds revealed that they could disrupt viral entry or assembly .

Case Studies

  • Study on Antiviral Efficacy :
    • Objective : To evaluate the antiviral properties of oxadiazole-containing compounds.
    • Method : Compounds were tested against HSV in Vero cells.
    • Results : The most effective compound achieved a 91% inhibition rate at a concentration of 50 μM with minimal cytotoxic effects .
  • Cytotoxicity Assessment :
    • Objective : To assess the safety profile of this compound.
    • Method : CC50 values were determined using various cell lines.
    • Results : The compound exhibited a CC50 value greater than 600 μM, indicating a favorable safety margin relative to its antiviral activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares key physicochemical properties of the target compound with structurally related analogs:

Compound Name Substituents (R1, R2) Melting Point (°C) HPLC Purity (%) Isomer Ratio (NMR) Molecular Weight (g/mol) Reference
N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide R1 = 4-ethoxyphenyl, R2 = H Not reported Not reported Not reported 433.45 Target
2-(4-Chlorophenoxy)-N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylacetamide (11g) R1 = 4-chlorophenoxy, R2 = Cl 133.4–135.8 99.9 4:1 444.32
2-(4-Fluorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide (11s) R1 = 4-fluorophenoxy, R2 = H 87.9–89.9 99.5 3:1 386.41
2-{2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl}-N-(2-methoxyphenyl)acetamide R1 = 2-methoxyphenyl, R2 = quinazolinone Not reported Not reported Not reported 483.50
N-(4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide (CAS 1105249-52-2) R1 = 4-methylphenyl, R2 = H Not reported Not reported Not reported 403.43

Key Observations :

  • Melting Points : Electron-withdrawing substituents (e.g., Cl in 11g) increase melting points due to enhanced dipole interactions, while smaller groups (e.g., F in 11s) lower them .
  • Isomer Ratios : Rotamerism or dynamic effects are common in oxadiazole-acetamide derivatives, with ratios like 4:1 or 3:1 observed in NMR spectra .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this compound?

The synthesis typically involves multi-step reactions focusing on constructing the 1,2,4-oxadiazole and pyridinone moieties. A representative procedure includes refluxing equimolar concentrations of intermediates (e.g., substituted oxazolones and triazole-thiol acetamides) at 150°C under catalytic conditions using pyridine and Zeolite Y-H. Post-reaction purification is achieved via recrystallization from ethanol . Key steps:

  • Oxadiazole formation : Cyclization under high-temperature catalytic conditions.
  • Acetamide coupling : Nucleophilic substitution or condensation reactions.

Basic: Which spectroscopic and analytical techniques are critical for structural validation?

Essential techniques include:

  • NMR spectroscopy : For confirming substitution patterns (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂).
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., C₂₄H₂₂N₄O₄, [M+H]⁺ calc. 447.1668).
  • HPLC : For purity assessment (>95% recommended for biological assays) .

Advanced: How can reaction conditions be optimized to mitigate by-product formation during oxadiazole synthesis?

By-product analysis (e.g., uncyclized intermediates or dimerization products) requires:

  • Catalyst screening : Zeolite Y-H improves regioselectivity compared to acidic catalysts .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature control : Gradual heating (120°C → 150°C) minimizes thermal degradation.
    Example optimization data :
CatalystYield (%)Purity (HPLC)
Zeolite Y-H7897%
H₂SO₄5285%

Advanced: What in vitro models are appropriate for evaluating biological activity, and how does solubility impact assay design?

  • Antimicrobial assays : Use Gram-positive (e.g., MRSA) and Gram-negative bacterial strains.
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293).
  • Solubility optimization : Phosphate salt derivatives (e.g., as in oxazolidinone analogs) improve aqueous solubility (>40 mg/mL) for in vivo compatibility .

Basic: What purification strategies are effective post-synthesis?

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals.
  • Column chromatography : Use silica gel with gradients of ethyl acetate in hexane (10% → 50%) for complex mixtures.
  • Key metric : Purity ≥95% via HPLC is critical for reproducible biological testing .

Advanced: How do substituents on the oxadiazole ring influence pharmacokinetic properties?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance metabolic stability but may reduce solubility.
  • Phenyl vs. heteroaryl substituents : Phenyl groups improve target affinity (e.g., kinase inhibition), while pyridyl analogs enhance water solubility.
    Example data :
Substituent (R)LogPMIC (MRSA, µg/mL)
4-Fluorophenyl3.20.5
3-Pyridyl2.12.4

Advanced: How should researchers address contradictory data in biological activity across studies?

Contradictions may arise from:

  • Purity variability : Impurities (e.g., residual catalysts) can skew IC₅₀ values.
  • Assay conditions : Differences in serum concentration or incubation time.
    Resolution steps :

Replicate experiments with independently synthesized batches.

Validate target engagement via SPR or fluorescence polarization assays.

Cross-reference with PubChem bioactivity data for consensus .

Basic: What safety precautions are recommended during handling?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during solvent evaporation.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced: What computational tools can predict binding modes of this compound with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for protein-ligand interactions.
  • MD simulations : GROMACS for stability assessment of ligand-receptor complexes.
  • ADMET prediction : SwissADME for bioavailability and toxicity profiling .

Advanced: How can researchers improve oral bioavailability for in vivo studies?

Strategies include:

  • Prodrug design : Phosphate esters (e.g., as in oxazolidinones) enhance solubility and absorption.
  • Nanoparticle encapsulation : PLGA nanoparticles improve plasma half-life.
  • Pharmacokinetic data : Oral bioavailability (F) >50% is achievable with optimized formulations .

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